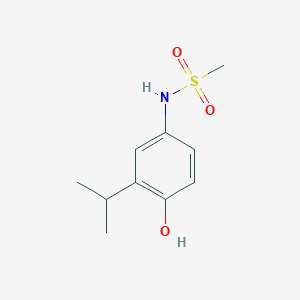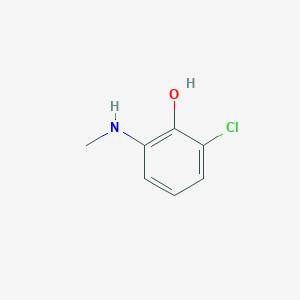
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a benzene ring
準備方法
The synthesis of 1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available starting materials and employing various organic reactions, such as electrophilic aromatic substitution, halogenation, and reduction .
化学反応の分析
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction type. Major products formed from these reactions vary based on the reagents and conditions used.
科学的研究の応用
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: It can be utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of 1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its chemical structure, which allows it to participate in various chemical reactions and interactions. Specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or industrial processes .
類似化合物との比較
1-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(trifluoromethyl)benzene: This compound lacks the isopropyl group, making it less complex in structure.
4-Cyclopropoxy-2-isopropyl-1-(trifluoromethyl)benzene: This isomer has a different arrangement of substituents on the benzene ring, which can lead to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C13H15F3O |
|---|---|
分子量 |
244.25 g/mol |
IUPAC名 |
1-cyclopropyloxy-4-propan-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)9-3-6-12(17-10-4-5-10)11(7-9)13(14,15)16/h3,6-8,10H,4-5H2,1-2H3 |
InChIキー |
KDKYFHSISBCLML-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


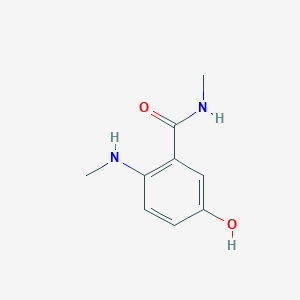
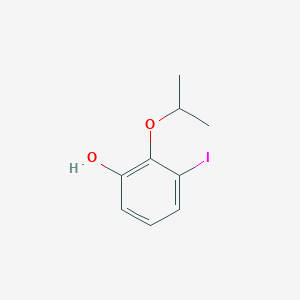

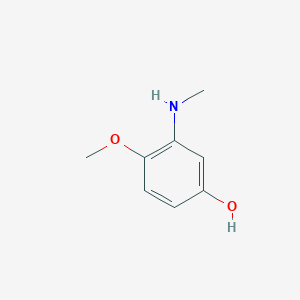
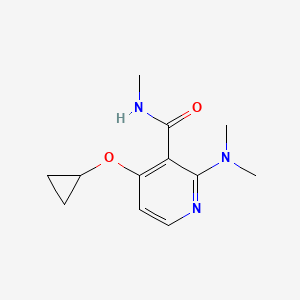
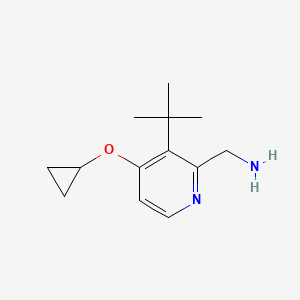
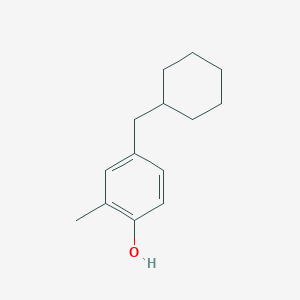
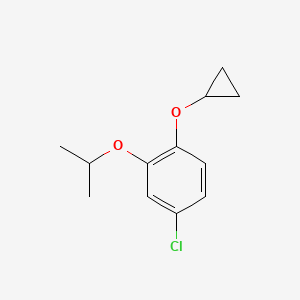
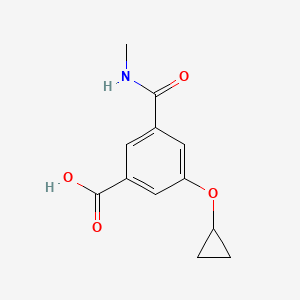
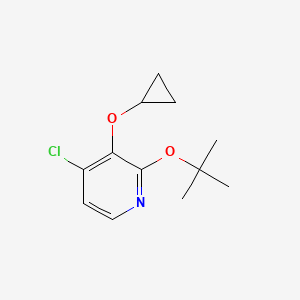
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
